molecular formula C20H23N3O2S B1238876 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

Cat. No. B1238876
M. Wt: 369.5 g/mol
InChI Key: QHKHYYOCRLMJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Antitumor Activity

A study conducted by Ostapiuk, Frolov, and Matiychuk (2017) focused on the synthesis of new compounds related to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide and their antitumor activity. They discovered that some synthesized compounds exhibited significant antitumor effects, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Drug Design and Synthesis

Lecinska et al. (2010) explored the synthesis of pseudopeptidic compounds, including structures similar to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide, as part of drug design research. This work contributes to the development of new drugs by providing insights into the synthesis of complex molecular structures (Lecinska et al., 2010).

Insecticidal Activity

A research study by Deng et al. (2016) investigated the biological activity of new pyrazole amide derivatives, closely related to the compound . They found that some of these derivatives exhibited promising insecticidal activity, specifically against cotton bollworm, highlighting the potential application of these compounds in pest control (Deng et al., 2016).

Chemical Synthesis and Applications

Youssef (2009) explored reactions involving compounds similar to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide. This study contributes to the broader understanding of chemical reactions and synthesis processes of such compounds, which can be applied in various fields of chemistry (Youssef, 2009).

Fluorescent Chemosensors

Emandi, Flanagan, and Senge (2018) reported on the development of fluorescent chemosensors, which included derivatives structurally related to N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide. These compounds were used for detecting ions like cyanide and mercury, showcasing their potential use in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

properties

Product Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H23N3O2S/c1-20(2,3)12-6-7-13-14(10-21)19(26-17(13)8-12)22-18(24)15-9-16(25-23-15)11-4-5-11/h9,11-12H,4-8H2,1-3H3,(H,22,24)

InChI Key

QHKHYYOCRLMJAA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 5
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

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